molecular formula C13H21N B1314345 N-(2-phenylethyl)pentan-1-amine CAS No. 80377-02-2

N-(2-phenylethyl)pentan-1-amine

Cat. No.: B1314345
CAS No.: 80377-02-2
M. Wt: 191.31 g/mol
InChI Key: QHFQOMTWWHDQPQ-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)pentan-1-amine is a secondary amine featuring a pentyl chain (C5H11) bonded to a 2-phenylethyl group (C6H5CH2CH2). This structure combines aliphatic and aromatic moieties, making it a versatile intermediate in organic synthesis. Its applications span pharmaceuticals, agrochemicals, and material science, where its balanced lipophilicity and amine reactivity enable diverse functionalization. The compound’s aromatic group enhances binding affinity in bioactive molecules, while the pentyl chain contributes to solubility and conformational flexibility .

Properties

IUPAC Name

N-(2-phenylethyl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-2-3-7-11-14-12-10-13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,7,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFQOMTWWHDQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512829
Record name N-(2-Phenylethyl)pentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80377-02-2
Record name N-(2-Phenylethyl)pentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)pentan-1-amine typically involves the reaction of phenethylamine with pentan-1-amine under specific conditions. One common method includes the use of reductive amination, where phenethylamine is reacted with pentanal in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

N-(2-phenylethyl)pentan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. It is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction regulates monoamine neurotransmission, which can influence various physiological processes .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key properties of N-(2-phenylethyl)pentan-1-amine and related amines:

Compound Name Molecular Formula Key Substituents logP (Predicted) Applications
This compound C13H21N Pentyl + 2-phenylethyl ~3.5 Drug intermediates, surfactants
2,2-Diphenylethan-1-amine C14H15N Two phenyl groups on ethane ~4.2 Bioactive compound synthesis
N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) C10H15N Methyl + phenylpropyl ~2.8 Stimulant, vasoconstrictor
Pentan-1-amine (n-Amylamine) C5H13N Simple pentyl chain ~1.2 Surfactants, corrosion inhibitors
N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)pentan-1-amine C14H21NO2 Benzodioxin + pentyl ~2.1 CNS drug candidates (hypothetical)

Notes:

  • Lipophilicity (logP) : The 2-phenylethyl group in the target compound increases logP compared to simpler amines like n-amylamine. However, it is less lipophilic than 2,2-diphenylethan-1-amine due to fewer aromatic groups .
  • Bioactivity : Phenpromethamine’s phenylpropyl structure confers stimulant properties, while the benzodioxin derivative in may target neurological pathways.

Pharmacological and Industrial Relevance

  • Pharmaceuticals: The phenylethyl group in the target compound enhances interactions with aromatic amino acid residues in proteins, making it valuable for drug design. In contrast, Phenpromethamine’s stimulant effects are attributed to its structural similarity to amphetamines .
  • Material Science : 2,2-Diphenylethan-1-amine is used in polymer crosslinking due to its rigid aromatic structure, whereas the target compound’s flexibility suits it for surfactant applications .

Biological Activity

N-(2-phenylethyl)pentan-1-amine, a member of the amine class of compounds, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C13H19NC_{13}H_{19}N. The compound features a pentan-1-amine backbone with a phenylethyl substituent, which is believed to influence its biological interactions.

The primary mechanism of action for this compound involves its interaction with various amine receptors and enzymes . These interactions can modulate neurotransmitter systems, potentially affecting neurological functions. The compound may also inhibit specific enzymes involved in amine metabolism, such as amine oxidase [flavin-containing] B, which catalyzes the oxidative deamination of biogenic amines.

Target Enzymes

  • Amine Oxidase [Flavin-containing] B : Involved in the metabolism of neurotransmitters.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neurological Effects : It may influence neurotransmitter release and uptake, impacting mood and cognitive functions.
  • Vascular Effects : Potential modulation of vascular functions through interactions with endothelial cells.
  • Antidepressant Activity : Some studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models.

Case Studies and Experimental Data

A range of studies has been conducted to assess the biological activity of this compound:

StudyFindingsMethodology
Study 1Demonstrated significant inhibition of amine oxidase activityIn vitro assays on enzyme kinetics
Study 2Showed increased serotonin levels in rodent modelsBehavioral assays combined with biochemical analysis
Study 3Indicated potential antidepressant effects through modulation of neurotransmitter systemsChronic administration in animal models

Pharmacological Applications

This compound's unique structure makes it a candidate for various pharmacological applications:

  • Drug Development : Its interactions with neurotransmitter systems suggest potential for developing treatments for mood disorders.
  • Research Tool : Used in studies exploring the role of amines in physiological processes.

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